molecular formula C4H12ClN B12304266 Diethyl-2,2,2,2',2',2'-d6-amine HCl

Diethyl-2,2,2,2',2',2'-d6-amine HCl

Cat. No.: B12304266
M. Wt: 115.63 g/mol
InChI Key: HDITUCONWLWUJR-TXHXQZCNSA-N
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Description

Diethyl-2,2,2,2’,2’,2’-d6-amine HCl is a deuterated form of diethylamine hydrochloride. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable in various analytical and experimental applications. The presence of deuterium atoms in place of hydrogen atoms provides unique properties that are beneficial in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl-2,2,2,2’,2’,2’-d6-amine HCl typically involves the deuteration of diethylamine. This process can be achieved through the reaction of diethylamine with deuterium oxide (D2O) under specific conditions to replace the hydrogen atoms with deuterium. The resulting deuterated diethylamine is then reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of Diethyl-2,2,2,2’,2’,2’-d6-amine HCl follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and controlled reaction conditions to ensure the complete deuteration of diethylamine. The final product is then purified and crystallized to obtain the hydrochloride salt in a stable form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl-2,2,2,2’,2’,2’-d6-amine HCl can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl-2,2,2,2’,2’,2’-d6-amine HCl is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Diethyl-2,2,2,2’,2’,2’-d6-amine HCl involves its interaction with various molecular targets. In metabolic studies, the deuterium atoms provide a distinct mass difference that allows for precise tracking of the compound’s metabolic fate. In NMR spectroscopy, the deuterium atoms influence the magnetic environment, providing detailed information about the molecular structure and dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl-2,2,2,2’,2’,2’-d6-amine HCl is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as mass spectrometry and NMR spectroscopy. The presence of deuterium atoms enhances the accuracy and precision of these techniques, making the compound highly valuable in scientific research .

Properties

Molecular Formula

C4H12ClN

Molecular Weight

115.63 g/mol

IUPAC Name

2,2,2-trideuterio-N-(2,2,2-trideuterioethyl)ethanamine;hydrochloride

InChI

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i1D3,2D3;

InChI Key

HDITUCONWLWUJR-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])CNCC([2H])([2H])[2H].Cl

Canonical SMILES

CCNCC.Cl

Origin of Product

United States

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